4-甲氧基-N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯田酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

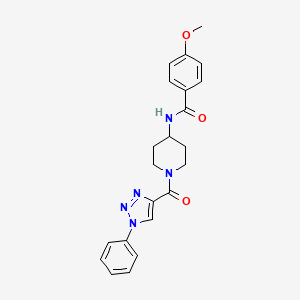

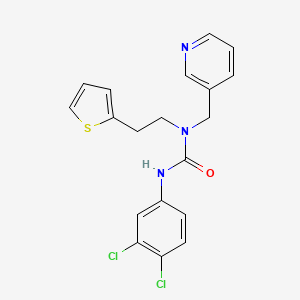

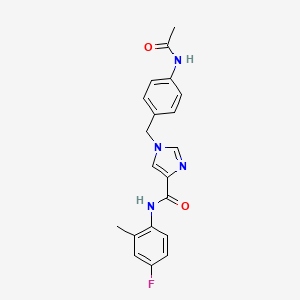

“4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves click reactions, a class of biocompatible reactions that generate a product from organic azides and alkynes . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,3-triazole ring, a phenyl ring, a piperidine ring, a carbonyl group, and a methoxy group . The exact structure would require more specific information or computational chemistry techniques to elucidate.Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the conditions and reagents present.科学研究应用

合成和抗菌活性

1,2,4-三唑衍生物的合成,包括与指定化合物相似的结构,因其抗菌活性而受到探索。例如,由酯乙氧羰基腙与伯胺合成的衍生物对测试微生物表现出良好或中等的活性 (Bektaş et al., 2007)。这表明了基于三唑和哌啶基序开发新的抗菌剂的潜在途径。

乙酰胆碱酯酶放射性配体

所述结构的衍生物已被评估为乙酰胆碱酯酶 (AChE) 的潜在体内放射性配体,乙酰胆碱酯酶是一种参与神经功能的关键酶。尽管在体外和体内表现出作为 AChE 抑制剂的活性,但某些衍生物并未表现出对哺乳动物脑中 AChE 的有效成像研究所需的理想脑分布,这表明设计有效的 CNS 靶向放射性配体的复杂性 (Brown-Proctor et al., 1999)。

5-羟色胺 4 受体激动剂

一系列充当强效 5-羟色胺 4 (5-HT4) 受体激动剂的衍生物已被合成,显示出增强胃肠道运动的希望。这些化合物,包括各种苯甲酰胺衍生物,被评估了其收缩离体豚鼠升结肠的能力,突出了它们在治疗胃肠道疾病中的潜力 (Sonda et al., 2003)。

EGFR 抑制剂的分子对接研究

带有 1,2,4-三唑结构的苯并咪唑衍生物因其抗癌特性而受到研究,特别是作为 EGFR 抑制剂。分子对接研究表明,这些化合物具有潜在的抗癌活性,在 EGFR 结合口袋中的特定相互作用表明其作用机制。这项研究表明了此类化合物在癌症治疗中的潜在治疗应用 (Karayel, 2021)。

胃肠道运动的 5-羟色胺 4 受体选择性激动剂

作为 5-羟色胺 4 受体选择性激动剂的苯甲酰胺衍生物的进一步研究表明它们作为新型促动力剂的潜力。这些化合物通过加速胃排空和增加排便频率,可以为胃肠道运动障碍提供新的治疗方法,强调了所讨论结构基序的治疗相关性 (Sonda et al., 2004)。

未来方向

Triazole compounds have been the focus of many research studies due to their versatile biological activities and their presence in a number of drug classes . Future research could focus on exploring the biological activity of this specific compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry.

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

For example, they can inhibit viral replication, reduce inflammation, kill or inhibit the growth of cancer cells or microbes, inhibit enzymes, and more .

生化分析

Biochemical Properties

It is known that triazole compounds, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may interact with various biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Related triazole compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related triazole compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that the metabolism of new fentanyl analogs, which are structurally similar to this compound, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

属性

IUPAC Name |

4-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-19-9-7-16(8-10-19)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESOGTMOVNUMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)

![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)

![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)